Synthesis of an ABC triblock copolymer by a bilateral Click reaction using α,ω-bifunctionalized poly(3-hexylthiophene) as an inner segment†
Polymer Chemistry Pub Date: 2022-05-20 DOI: 10.1039/D2PY00370H
Abstract
A novel ABC-type triblock copolymer, where A, B, and C were poly(methyl methacrylate) (PMMA), P3HT, and polystyrene (PS), respectively, was successfully synthesized by the bilateral Cu-catalyzed azide alkyne cycloaddition (CuAAC) reaction of α,ω-bifunctionalized P3HT with α-chain-end-functionalized PMMA and ω-chain-end-functionalized PS at a high yield.
![Graphical abstract: Synthesis of an ABC triblock copolymer by a bilateral Click reaction using α,ω-bifunctionalized poly(3-hexylthiophene) as an inner segment](http://scimg.chem960.com/usr/1/D2PY00370H.jpg)
Recommended Literature
- [1] New antimicrobial self-assembling short lipopeptides†
- [2] Wide-spread and systematic errors in the analysis of soils for polychlorinated biphenyls. Part 1. A review of inter-laboratory studies
- [3] C-Terminally tagged NA in replication-competent influenza A viruses reveals differences in glycan profiles between NA and HA†
- [4] A BODIPY small molecule as hole transporting material for efficient perovskite solar cells†
- [5] Hydrogen generation from reactions of hydrides with hydrated solids in the solid state†
- [6] Correction: Transition from smectic nanofibers to smectic vesicles in the self-assemblies of PEG-b-liquid crystal polycarbonates
- [7] Electrochemical properties of vertically aligned graphenes: tailoring heterogeneous electron transfer through manipulation of the carbon microstructure†
- [8] A dynamic Cassie–Baxter model†
- [9] Tuning hydrogen atom abstraction from the aliphatic C–H bonds of basic substrates by protonation. Control over selectivity by C–H deactivation†
- [10] Searches for bridged bicyclic molecules in space—norbornadiene and its cyano derivatives†